4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde

conformational flexibility structure–activity relationship medicinal chemistry

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde is a brominated heterocyclic aromatic aldehyde with the molecular formula C₁₁H₉BrN₂O and a molecular weight of 265.11 g mol⁻¹. The structure features a 4‑bromopyrazole ring connected to a benzaldehyde moiety through a methylene (–CH₂–) bridge, distinguishing it from directly N‑arylated congeners and offering modulated conformational, electronic, and steric properties relevant to fragment-based drug discovery and synthetic methodology development.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11
CAS No. 2248365-13-9
Cat. No. B2656280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde
CAS2248365-13-9
Molecular FormulaC11H9BrN2O
Molecular Weight265.11
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=N2)Br)C=O
InChIInChI=1S/C11H9BrN2O/c12-11-5-13-14(7-11)6-9-1-3-10(8-15)4-2-9/h1-5,7-8H,6H2
InChIKeyJXTYQMXIPQLKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde (CAS 2248365-13-9): A Methylene-Bridged Pyrazole-Benzaldehyde Building Block for Medicinal Chemistry


4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde is a brominated heterocyclic aromatic aldehyde with the molecular formula C₁₁H₉BrN₂O and a molecular weight of 265.11 g mol⁻¹ [1]. The structure features a 4‑bromopyrazole ring connected to a benzaldehyde moiety through a methylene (–CH₂–) bridge, distinguishing it from directly N‑arylated congeners and offering modulated conformational, electronic, and steric properties relevant to fragment-based drug discovery and synthetic methodology development.

Why 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde Cannot Be Simply Replaced by Direct N-Aryl or Other Pyrazole-Benzaldehyde Analogs


The presence of the methylene spacer in 4-[(4-bromopyrazol-1-yl)methyl]benzaldehyde introduces an extra rotatable bond and increases lipophilicity relative to directly N‑arylated analogs such as 4-(4-bromopyrazol-1-yl)benzaldehyde (CAS 1174064‑63‑1) [1]. These molecular-level differences alter conformational sampling, topological polar surface area and predicted membrane permeability, meaning that the compound cannot be freely interchanged with its closest structural analogs in structure–activity relationship (SAR) campaigns or in multi‑step synthetic routes without compromising target‑binding kinetics, cellular uptake, or reaction outcomes.

Quantitative Differentiation Evidence for 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde vs. Closest Structural Analogs


Rotatable Bond Count as a Determinant of Conformational Entropy and Target Adaptability

The target compound possesses three rotatable bonds, compared with two for the direct N‑aryl analog 4-(4-bromopyrazol-1-yl)benzaldehyde, as determined from their respective chemical graphs [1]. The additional methylene rotamer increases the number of accessible low-energy conformers, which can enhance the probability of adopting a bioactive conformation upon protein binding while raising the entropic penalty of rigidification.

conformational flexibility structure–activity relationship medicinal chemistry

XLogP3 Lipophilicity Comparison and Implications for Membrane Permeability

The experimental (computed) octanol‑water partition coefficient (XLogP3‑AA) of 4-[(4-bromopyrazol-1-yl)methyl]benzaldehyde is 2.0, compared with a value of 1.5 for 4-(4-bromopyrazol-1-yl)benzaldehyde [1]. The 0.5 log unit increase reflects the methylene group’s lipophilic contribution and predicts moderately improved passive membrane permeability and blood–brain barrier penetration for the target compound within the same congeneric series.

lipophilicity ADME drug-likeness

Topological Polar Surface Area and Predicted Oral Bioavailability Window

The topological polar surface area (TPSA) of 4-[(4-bromopyrazol-1-yl)methyl]benzaldehyde is 34.9 Ų, whereas 4-(4-bromopyrazol-1-yl)benzaldehyde exhibits a TPSA of 30.1 Ų [1]. Both values conform to Veber’s rule for good oral bioavailability (< 140 Ų), yet the slightly higher TPSA of the target compound may reduce hERG channel affinity while maintaining acceptable absorption, a desirable profile for early‑stage lead optimization.

oral bioavailability drug design Veber rules

Electronic Modulation of the Aldehyde Carbon Reactivity by the Methylene Spacer

The chemical shift of the aldehyde proton in ¹H NMR serves as a proxy for electrophilicity. The target compound shows a characteristic aldehyde resonance at δ ≈ 10.0 ppm (predicted), whereas the directly N‑aryl analog 4-(4-bromopyrazol-1-yl)benzaldehyde displays a signal at δ ≈ 10.2 ppm, indicating modestly lower electrophilicity due to the insulating methylene unit . This reduced electrophilicity can translate into slower, more selective nucleophilic additions, advantageous for chemoselective transformations in complex molecule synthesis.

reactivity organic synthesis aldehyde electrophilicity

High-Value Application Scenarios for 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde


Fragment-Based Drug Discovery: Screening Libraries Targeting Flexible Binding Sites

The extra rotatable bond and moderate TPSA of 4-[(4-bromopyrazol-1-yl)methyl]benzaldehyde [1] make it a superior fragment hit for protein pockets that undergo induced‑fit conformational changes, such as kinases or bromodomains, where the compound can access a broader conformational ensemble than its rigid N‑aryl analog.

Central Nervous System Probe Development

With an XLogP3 of 2.0 and TPSA of 34.9 Ų [2], the compound resides within the optimal CNS drug space. It is recommended for medicinal chemistry programs targeting neurodegenerative diseases or psychiatric disorders where passive brain penetration is required.

Chemoselective Ligation in Multi‑Step Total Synthesis

The moderately deactivated aldehyde (predicted δ ≈ 10.0 ppm) enables selective imine or oxime formation in the presence of more reactive electrophiles, allowing late‑stage diversification without cross‑reactivity, a key advantage in convergent API synthesis.

Preparation of ALDH Isoform‑Selective Inhibitors

Preliminary data suggest that pyrazole‑benzaldehyde hybrids with methylene spacers can discriminate between ALDH3A1, ALDH1A1, and ALDH2 isoforms [3]. The target compound’s scaffold is a rational starting point for structure‑based optimization of selective inhibitors with therapeutic potential in cancer or metabolic disorders.

Quote Request

Request a Quote for 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.